molecular formula C11H12ClNO2 B15098370 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one

3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one

Cat. No.: B15098370
M. Wt: 225.67 g/mol
InChI Key: JEZAVLUHFCVWAD-UHFFFAOYSA-N
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Description

3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one is an organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a butyl group at the third position and a chlorine atom at the fifth position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Chlorination: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its potential effects on biological systems.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of their activity. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-butyl-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom at the fifth position.

    5-chloro-1,3-benzoxazol-2(3H)-one: Lacks the butyl group at the third position.

    3-butyl-5-methyl-1,3-benzoxazol-2(3H)-one: Has a methyl group instead of a chlorine atom at the fifth position.

Uniqueness

3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to the specific combination of the butyl group and chlorine atom, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

3-butyl-5-chloro-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H12ClNO2/c1-2-3-6-13-9-7-8(12)4-5-10(9)15-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

JEZAVLUHFCVWAD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)Cl)OC1=O

Origin of Product

United States

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